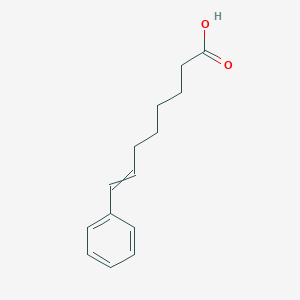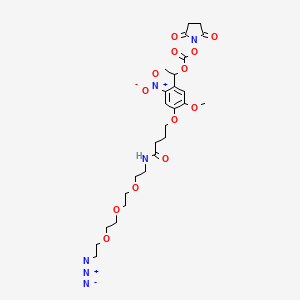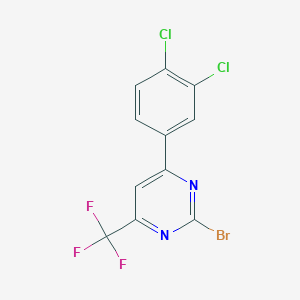
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, dichlorophenyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The bromine, dichlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The dichlorophenyl group can be introduced via a Suzuki coupling reaction using a dichlorophenylboronic acid and a palladium catalyst. The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The dichlorophenyl group can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form aminopyrimidines, while coupling reactions can form biaryl or aryl-alkyne derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dichlorophenyl group can contribute to binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyrimidine
- 6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-Chloro-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromine and trifluoromethyl groups can enhance its reactivity and stability, while the dichlorophenyl group can provide specific interactions with biological targets.
Propriétés
Formule moléculaire |
C11H4BrCl2F3N2 |
|---|---|
Poids moléculaire |
371.96 g/mol |
Nom IUPAC |
2-bromo-4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)5-1-2-6(13)7(14)3-5/h1-4H |
Clé InChI |
YLYFZNXZOGJMRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


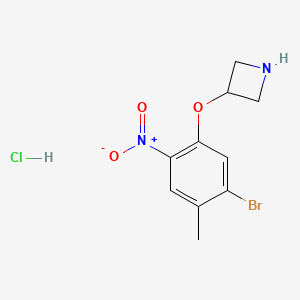
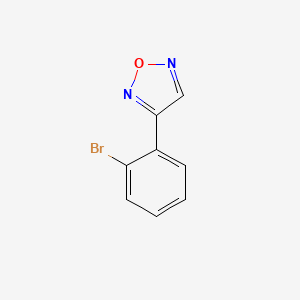
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
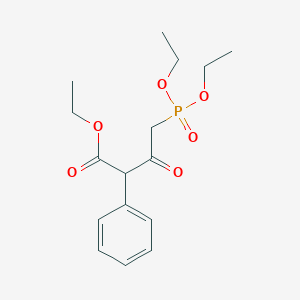
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
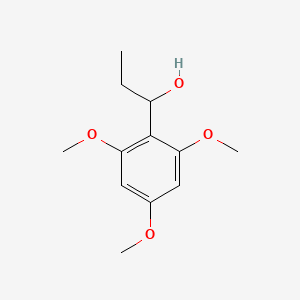
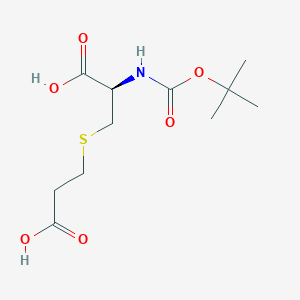
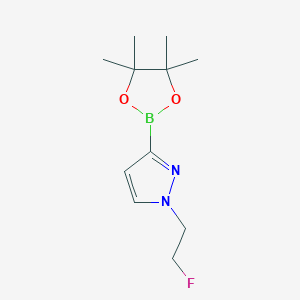
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
